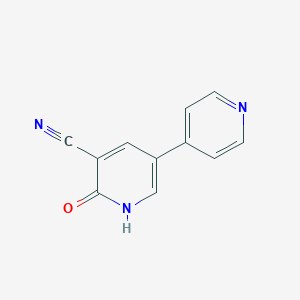
2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile
Cat. No. B046015
Key on ui cas rn:
62749-26-2
M. Wt: 197.19 g/mol
InChI Key: SEQOYYYZFNJQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04223149
Procedure details


To 2500 ml of isopropyl alcohol heated to reflux was added with stirring 300 g of 3-dimethylamino-2-(4-pyridinyl)-2-propen-1-one [same as α-(4-pyridinyl)-β-(dimethyl-amino)acrolein]. To the resulting mixture was added 500 ml of a solution containing 138 g of malonontrile, 1500 ml of isopropyl alcohol and 100 ml of water. The temperature was brought back to reflux in about 10 minutes and then the remainder of the malononitrile solution was added from a dropping funnel over a period of about 25 minutes. The reaction mixture was stirred at reflux for additional 35 minutes and the resulting orange suspension was cooled to 3° C. The precipitated solid was collected by filtration and the filter cake was washed with four 100 ml portions of cold isopropyl alcohol. The solid was then dried at 40° C. in vacuo overnight (about 15 hours) and then for two hours at 60° C. to yield 245 g of 5-cyano[3,4'-bipyridin]-6(1H)-one [same as 1,2-dihydro-2-oxo-5-(4-pyridinyl)nicotinonitrile], m.p.>300° C. The nuclear magnetic resonance spectrum of this product was consistent with that of the same product prepared by another method. The filtrate was concentrated in vacuo to about 500 ml volume and cooled in an ice bath. A total of 40 g of a second crop material was obtained, m.p.>300° C.

Name
3-dimethylamino-2-(4-pyridinyl)-2-propen-1-one
Quantity
300 g
Type
reactant
Reaction Step Two

[Compound]
Name
solution
Quantity
500 mL
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[CH:1]([OH:4])([CH3:3])C.C[N:6](C)[CH:7]=[C:8]([C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1)[CH:9]=O.C(#N)C[C:20]#[N:21]>O>[C:20]([C:3]1[C:1](=[O:4])[NH:6][CH:7]=[C:8]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)[CH:9]=1)#[N:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Step Two
|
Name
|
3-dimethylamino-2-(4-pyridinyl)-2-propen-1-one
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=C(C=O)C1=CC=NC=C1)C
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC#N)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
3 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux in about 10 minutes
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for additional 35 minutes
|
|
Duration
|
35 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with four 100 ml portions of cold isopropyl alcohol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was then dried at 40° C. in vacuo overnight (about 15 hours)
|
|
Duration
|
15 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC(=CNC1=O)C1=CC=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 245 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
